Tonazocine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

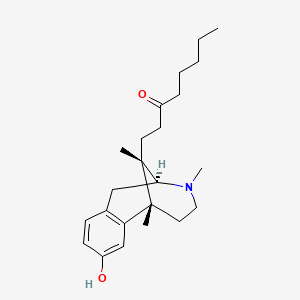

Molecular Formula |

C23H35NO2 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

1-[(1R,9S,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |

InChI |

InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23+/m0/s1 |

InChI Key |

UDNUCVYCLQJJBY-YTFSRNRJSA-N |

Isomeric SMILES |

CCCCCC(=O)CC[C@@]1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C |

Canonical SMILES |

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |

Synonyms |

tonazocine tonazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2S-(2alpha,6alpha,11S*))-isomer Win 42156 WIN-42156 |

Origin of Product |

United States |

Foundational & Exploratory

Tonazocine's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Core Pharmacodynamics of a Benzomorphan Opioid Analgesic

Introduction

Tonazocine (WIN-42,156) is a benzomorphan derivative opioid analgesic that underwent phase II clinical trials for postoperative pain management.[1] Although its development was discontinued and it was never commercially marketed, its complex pharmacological profile at opioid receptors continues to be of interest to researchers in the fields of pharmacology and drug development. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its receptor binding characteristics, functional activity, and the associated signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Opioid Receptor Binding and Functional Activity

This compound exhibits a multifaceted interaction with the primary opioid receptors: mu (µ), delta (δ), and kappa (κ). It is characterized as a mixed partial agonist-antagonist. Specifically, it functions as a partial agonist at both the mu- and delta-opioid receptors.[1] Its action at the mu-opioid receptor is more akin to an antagonist, while its activity at the delta-opioid receptor is more pronounced as an agonist.[1] Furthermore, it is suggested that this compound's binding to and activation of the kappa-opioid receptor may be responsible for potential side effects such as hallucinations.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro pharmacological profile of this compound. These values are derived from studies on isolated tissue preparations, which are standard models for assessing opioid receptor activity.

| Receptor | Preparation | Agonist/Antagonist Activity | IC50 (nM) | Ke (nM) |

| Mu (µ) | Guinea Pig Ileum (GPI) | Partial Agonist / Antagonist | 15.0 ± 3.0 | 2.9 ± 0.7 |

| Delta (δ) | Mouse Vas Deferens (MVD) | Agonist | 1.8 ± 0.4 | - |

| Kappa (κ) | - | Agonist (putative) | - | - |

Data sourced from Ward et al., 1985.

Signaling Pathways

The interaction of this compound with opioid receptors initiates a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go).

Canonical Opioid Receptor Signaling

Activation of Gi/Go proteins by an opioid agonist like this compound leads to the following downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels:

-

The βγ-subunit of the G-protein directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. This increased potassium conductance makes the neuron less likely to fire an action potential.

-

The βγ-subunit also inhibits N-type voltage-gated calcium channels, which reduces the influx of Ca2+ ions into the presynaptic terminal. This decrease in intracellular calcium inhibits the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.

-

The following diagram illustrates the canonical signaling pathway for opioid receptors, which is the mechanism through which this compound is believed to exert its effects.

References

Tonazocine: An In-Depth Receptor Binding Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonazocine (WIN-42,156) is a benzomorphan derivative that has been investigated for its analgesic properties. It is characterized as an opioid receptor modulator with a mixed agonist-antagonist profile. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, detailing its interactions with opioid receptors. The information is compiled from preclinical in vitro studies to support further research and development in the field of opioid pharmacology.

Receptor Binding and Functional Activity of this compound

This compound exhibits a distinct profile of activity at the mu (μ), delta (δ), and potentially kappa (κ) opioid receptors. In vitro studies have established its mixed agonist-antagonist properties.

Data Presentation: In Vitro Receptor Activity

The following table summarizes the quantitative data from in vitro pharmacological assays that have characterized the activity of this compound at opioid receptors. These assays are critical in determining the potency and efficacy of the compound.

| Tissue Preparation | Receptor Type | Assay Type | Measured Parameter | Value | Reference |

| Guinea Pig Ileum (GPI) | Mu (μ) | Agonist Assay | IC50 | >1000 nM | [1] |

| Guinea Pig Ileum (GPI) | Mu (μ) | Antagonist Assay (vs. Morphine) | pA2 | 7.4 | [1] |

| Mouse Vas Deferens (MVD) | Delta (δ) | Agonist Assay | IC50 | 11.0 nM | [1] |

Note: A higher pA2 value indicates more potent antagonist activity. A lower IC50 value indicates more potent agonist/inhibitory activity. The IC50 value of >1000 nM in the guinea pig ileum agonist assay indicates weak agonist activity at the mu-opioid receptor.

Experimental Protocols

The characterization of this compound's receptor binding profile relies on established in vitro functional assays. The following are detailed methodologies for the key experiments cited.

Guinea Pig Ileum (GPI) Assay for Mu-Opioid Receptor Activity

This assay is a classic method for determining the agonist and antagonist activity of compounds at the mu-opioid receptor.

Objective: To assess the ability of this compound to act as an agonist or antagonist at the mu-opioid receptor.

Methodology:

-

Tissue Preparation:

-

Male guinea pigs are euthanized, and a segment of the ileum is dissected and placed in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The longitudinal muscle with the myenteric plexus attached is prepared.

-

-

Experimental Setup:

-

The tissue is mounted in the organ bath and connected to an isometric force transducer to record contractions.

-

The preparation is stimulated transmurally with electrical pulses to elicit twitch contractions.

-

-

Agonist Activity Assessment:

-

Increasing concentrations of this compound are added to the organ bath.

-

The inhibitory effect of this compound on the electrically evoked contractions is measured.

-

An IC50 value (the concentration of the drug that causes 50% of the maximal inhibition) is calculated.

-

-

Antagonist Activity Assessment (pA2 determination):

-

The tissue is pre-incubated with a fixed concentration of this compound.

-

A cumulative concentration-response curve for a standard mu-opioid agonist (e.g., morphine) is then generated.

-

The rightward shift in the morphine concentration-response curve in the presence of this compound is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

-

Mouse Vas Deferens (MVD) Assay for Delta-Opioid Receptor Activity

This assay is a standard method for evaluating the agonist properties of compounds at the delta-opioid receptor.

Objective: To determine the agonist activity of this compound at the delta-opioid receptor.

Methodology:

-

Tissue Preparation:

-

Male mice are euthanized, and the vasa deferentia are dissected and placed in an organ bath containing a suitable physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Experimental Setup:

-

The tissue is mounted in the organ bath under a resting tension and connected to an isometric force transducer.

-

The preparation is electrically stimulated to induce twitch contractions.

-

-

Agonist Activity Assessment:

-

Cumulative concentrations of this compound are added to the organ bath.

-

The inhibition of the electrically induced contractions is recorded.

-

The IC50 value is determined from the concentration-response curve.

-

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Cascade

Opioid receptors, including the mu, delta, and kappa subtypes, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a downstream signaling cascade. This compound, as a mixed agonist-antagonist, modulates these pathways. Its antagonist action at the mu-receptor blocks the signaling cascade, while its agonist action at the delta-receptor initiates it.

Experimental Workflow for Determining Receptor Binding Affinity

A common method to determine the binding affinity (Ki) of a test compound like this compound is through a competitive radioligand binding assay. This workflow outlines the key steps involved.

References

Tonazocine: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tonazocine (WIN-42,156) is an opioid analgesic whose development was discontinued after Phase II clinical trials. Consequently, publicly available, in-depth pharmacokinetic and quantitative pharmacodynamic data is scarce. This document synthesizes the available information and provides representative experimental context based on common practices in opioid research.

Introduction

This compound is a benzomorphan derivative that was investigated as an opioid analgesic. It reached Phase II clinical trials for the management of postoperative pain but was never marketed.[1] Early research characterized it as a mixed agonist-antagonist opioid, a profile that suggested a potential for strong analgesia with a reduced side-effect profile compared to traditional mu-opioid receptor agonists like morphine.[2] This guide provides a detailed overview of the known pharmacokinetics and pharmacodynamics of this compound, supplemented with illustrative experimental protocols and signaling pathways.

Pharmacodynamics

The primary mechanism of action of this compound involves its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[3] Its pharmacological effects are a result of its mixed agonist and antagonist activities at these receptors.

Receptor Interaction Profile

In vitro studies have elucidated the effects of this compound on different opioid receptor subtypes. The guinea pig ileum (GPI) preparation is rich in mu-opioid receptors, while the mouse vas deferens (MVD) preparation has a high density of delta-opioid receptors.

| Tissue Preparation | Primary Receptor | This compound Activity | Comparative Notes |

| Guinea Pig Ileum (GPI) | Mu (µ) | Mixed Agonist/Antagonist | Antagonist properties are more pronounced than those of the related compound zenazocine.[1] |

| Mouse Vas Deferens (MVD) | Delta (δ) | Agonist | Agonist properties are less pronounced than those of zenazocine.[1] |

| - | Kappa (κ) | Agonist (inferred) | Hallucinatory side effects observed in some patients are likely mediated by kappa-opioid receptor activation.[2] |

In Vivo Analgesic Activity

This compound demonstrated antinociceptive properties in various animal models and clinical settings.

| Assay | Effect of this compound |

| Writhing Tests | Antinociceptive[1] |

| Intra-arterial Bradykinin Test | Antinociceptive[1] |

| Rat Tail Flick Test | Antagonist[1] |

| Postoperative Pain (Human Clinical Trial) | Analgesic[1] |

A clinical study in postoperative adult patients with moderate to severe pain established the analgesic potency of this compound mesylate. The results indicated that 3.2 mg of this compound is equivalent to 10 mg of morphine for pain relief.

Pharmacokinetics

Signaling Pathways

As an opioid receptor ligand, this compound is presumed to initiate intracellular signaling cascades typical for GPCRs. The binding of an agonist to an opioid receptor leads to a conformational change, activation of heterotrimeric G-proteins (primarily of the Gi/Go family), and subsequent downstream signaling events.

Figure 1: Generalized Opioid Receptor Signaling Pathway.

Experimental Protocols

The following are representative protocols for the types of experiments likely used to characterize the pharmacodynamics of this compound.

In Vitro: Guinea Pig Ileum (GPI) Assay for Mu-Opioid Activity

This assay assesses the effect of a compound on the contractility of the guinea pig ileum, which is modulated by mu-opioid receptors.

Figure 2: Workflow for Guinea Pig Ileum Assay.

In Vivo: Acetic Acid-Induced Writhing Test for Analgesia

This is a common screening method for peripheral analgesic activity.

Figure 3: Workflow for Acetic Acid-Induced Writhing Test.

Conclusion

This compound is a benzomorphan opioid with a mixed agonist/antagonist profile at the mu-opioid receptor and agonist activity at the delta-opioid receptor. Its analgesic efficacy in a clinical setting was found to be potent, with a dose of 3.2 mg being equivalent to 10 mg of morphine. The hallucinatory side effects suggest an interaction with the kappa-opioid receptor. A significant gap in the publicly available information is the lack of detailed pharmacokinetic data, which is a consequence of its discontinued development. The provided signaling pathways and experimental workflows are representative of the methodologies used in opioid research and offer a framework for understanding the pharmacological characterization of compounds like this compound. Further investigation into archived preclinical and clinical data, if it were to become available, would be necessary for a complete quantitative understanding of this compound.

References

Tonazocine (WIN 42,156): A Technical Overview of a Benzomorphan Opioid Analgesic

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Tonazocine, designated WIN 42,156, is a synthetic opioid analgesic belonging to the benzomorphan class, developed by Sterling-Winthrop in the late 1970s and early 1980s. It is characterized as a mixed agonist-antagonist with a distinct pharmacological profile, exhibiting partial agonist activity at mu (µ) and delta (δ) opioid receptors. Notably, it functions more as an antagonist at the µ-receptor and more as an agonist at the δ-receptor. This compound progressed to Phase II clinical trials for the management of postoperative pain, demonstrating analgesic efficacy comparable to morphine but with a potentially different side-effect profile. However, its development was ultimately discontinued, and it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, including quantitative data from key preclinical studies, detailed experimental methodologies, and a depiction of its presumed intracellular signaling pathways.

Discovery and History

This compound (WIN 42,156) emerged from the extensive research programs at Sterling-Winthrop Laboratories focused on the development of potent analgesics with a reduced liability for abuse and respiratory depression compared to traditional opioids like morphine. The "WIN" designation in its code name is indicative of its origin within the Sterling-Winthrop research pipeline. The development of benzomorphan analgesics was a significant area of focus for many pharmaceutical companies during the mid-20th century, aiming to separate the analgesic properties of opioids from their undesirable side effects.

This compound was identified as a promising candidate due to its unique mixed agonist-antagonist profile. Preclinical studies in the early 1980s elucidated its distinct interaction with opioid receptors, suggesting a potential for strong pain relief with a ceiling effect on respiratory depression, a characteristic often sought in safer opioid analgesics. This promising preclinical profile led to its advancement into human clinical trials for the treatment of postoperative pain. Phase II studies confirmed its analgesic potential; however, for reasons that are not extensively documented in publicly available literature, further development was halted, and this compound did not proceed to market.

Pharmacological Profile

This compound's pharmacological activity is primarily defined by its interaction with mu (µ) and delta (δ) opioid receptors.

Receptor Binding and Functional Activity

Preclinical studies have characterized this compound as a partial agonist at both µ- and δ-opioid receptors. In functional assays, it demonstrates a more pronounced antagonistic effect at the µ-receptor, while its agonistic properties are more prominent at the δ-receptor. This profile suggests that this compound may produce analgesia through δ-receptor activation while simultaneously limiting the full agonistic effects at the µ-receptor, which are associated with significant side effects like respiratory depression and abuse potential. There is also some evidence to suggest that it may interact with the kappa (κ) opioid receptor, potentially contributing to side effects such as sedation and, in some instances, hallucinations[1].

Quantitative Pharmacological Data

The following tables summarize the quantitative data from key preclinical in vitro and in vivo studies that defined the pharmacological profile of this compound.

Table 1: In Vitro Opioid Receptor Activity of this compound (WIN 42,156)

| Assay | Preparation | Agonist Activity (IC50, nM) | Antagonist Activity (pA2) |

| µ-Opioid Receptor | Guinea Pig Ileum (GPI) | Weak Partial Agonist | 6.8 |

| δ-Opioid Receptor | Mouse Vas Deferens (MVD) | 15.0 | Not Determined |

Data derived from studies on isolated smooth muscle preparations.

Table 2: In Vivo Antinociceptive and Antagonist Activity of this compound (WIN 42,156)

| Assay | Species | Route of Administration | Agonist Activity (ED50, mg/kg) | Antagonist Activity (AD50, mg/kg) |

| Acetic Acid Writhing Test | Mouse | Subcutaneous (s.c.) | 0.04 | Not Determined |

| Intra-arterial Bradykinin Test | Rat | Subcutaneous (s.c.) | 0.1 | Not Determined |

| Rat Tail Flick Test | Rat | Subcutaneous (s.c.) | Inactive as an agonist | 0.03 |

ED50 represents the dose required to produce a 50% maximal effect in antinociceptive assays. AD50 represents the dose required to antagonize the effect of a standard opioid agonist by 50%.

Table 3: Clinical Analgesic Potency of this compound Mesylate

| Parameter | Value |

| Relative Potency to Morphine | 3.2 mg this compound ≈ 10 mg Morphine |

Based on a double-blind, placebo-controlled study in postoperative pain patients.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

In Vitro Isolated Tissue Assays

-

Objective: To determine the µ-opioid agonist and antagonist activity of this compound.

-

Preparation: Male guinea pigs are euthanized, and a segment of the ileum is dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Procedure:

-

The ileum segment is subjected to electrical field stimulation to induce twitch contractions, which are recorded isometrically.

-

Agonist Activity: Cumulative concentrations of this compound are added to the organ bath, and the inhibition of the electrically induced contractions is measured to determine the IC50 value.

-

Antagonist Activity: The preparation is incubated with a standard µ-opioid agonist (e.g., morphine) to establish a baseline inhibition of contractions. Increasing concentrations of this compound are then added to determine its ability to reverse the agonist-induced inhibition. The pA2 value, a measure of antagonist potency, is calculated from the resulting dose-response curves.

-

-

Objective: To determine the δ-opioid agonist activity of this compound.

-

Preparation: Male mice are euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Procedure:

-

The vas deferens is electrically stimulated to induce twitch contractions, which are recorded isometrically.

-

Agonist Activity: Cumulative concentrations of this compound are added to the organ bath, and the inhibition of the electrically induced contractions is measured to determine the IC50 value.

-

In Vivo Antinociceptive and Antagonist Assays

-

Objective: To assess the peripheral analgesic activity of this compound.

-

Animals: Male mice.

-

Procedure:

-

Mice are pre-treated with subcutaneous injections of this compound or vehicle control.

-

After a set pre-treatment time, a 0.6% solution of acetic acid is administered intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

The number of writhes is counted for a defined period (e.g., 15 minutes).

-

The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated group, and the ED50 is calculated.

-

-

Objective: To assess the spinal analgesic and opioid antagonist activity of this compound.

-

Animals: Male rats.

-

Procedure:

-

Agonist Testing: The rat's tail is exposed to a radiant heat source, and the latency to flick the tail away from the heat is measured. A cut-off time is set to prevent tissue damage. Baseline latencies are established before subcutaneous administration of this compound. Tail flick latencies are then measured at various time points after drug administration.

-

Antagonist Testing: Rats are pre-treated with a standard µ-opioid agonist (e.g., morphine) to produce a significant increase in tail flick latency. This compound is then administered subcutaneously, and its ability to reverse the morphine-induced analgesia is measured. The AD50 is calculated as the dose of this compound that reduces the analgesic effect of morphine by 50%.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathway of this compound based on its receptor profile and a typical experimental workflow for its evaluation.

Caption: Presumed signaling pathway of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound (WIN 42,156) represents an interesting chapter in the history of opioid analgesic development. Its unique mixed µ-opioid partial agonist/antagonist and δ-opioid agonist profile held the promise of a safer and effective pain therapeutic. The preclinical data demonstrated potent antinociceptive effects in relevant animal models, and early clinical trials confirmed its analgesic efficacy in humans. Despite its promising profile, the development of this compound was not pursued to completion. The detailed pharmacological data and methodologies presented in this guide offer valuable insights for researchers in the fields of pharmacology and drug discovery, highlighting a rational approach to the design of opioid analgesics with potentially improved safety margins. Further investigation into the reasons for its discontinuation could also provide important lessons for modern drug development programs.

References

Tonazocine and the Kappa Opioid Receptor: A Technical Guide to Understanding its Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the methodologies and signaling pathways relevant to characterizing the activity of compounds like tonazocine at the kappa opioid receptor. While specific quantitative data for this compound is absent from the literature reviewed, this document will equip researchers with the necessary knowledge of experimental protocols and data interpretation frameworks to assess the kappa opioid activity of novel or existing compounds.

Data Presentation

A comprehensive understanding of a ligand's interaction with the kappa opioid receptor requires the quantification of several key parameters. Due to the lack of specific published data for this compound's activity at the KOR, the following table serves as a template to be populated with experimental findings.

| Parameter | Description | Typical Units | This compound (Hypothetical Data) | Reference Compound (e.g., U-50,488H) |

| Binding Affinity (Ki) | The inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki indicates higher binding affinity. | nM | Data not available | ~1-10 nM |

| Potency (EC50/IC50) | The concentration of a ligand that produces 50% of its maximal effect (agonist) or inhibits a response by 50% (antagonist). | nM | Data not available | ~10-100 nM (functional assays) |

| Efficacy (Emax) | The maximum response a ligand can produce upon binding to the receptor, often expressed as a percentage relative to a standard full agonist. | % | Data not available | 100% (as a full agonist) |

Core Signaling Pathways of the Kappa Opioid Receptor

Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate ion channels, leading to neuronal hyperpolarization. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with the kappa opioid receptor.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the kappa opioid receptor (e.g., CHO-KOR cells).

-

Radioligand specific for the kappa opioid receptor (e.g., [³H]U-69,593 or [³H]diprenorphine).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-labeled KOR agonist like U-50,488H).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled ligand to determine non-specific binding.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a KOR agonist.

Materials:

-

Cell membranes from KOR-expressing cells.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of the test compound (this compound) to the membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 and Emax values from the curve.

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein coupling, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Objective: To assess the ability of this compound to inhibit cAMP production via KOR activation.

Materials:

-

Whole cells expressing the kappa opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound) at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Culture the KOR-expressing cells to an appropriate density.

-

Pre-treat the cells with varying concentrations of the test compound (this compound).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable detection kit.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.

-

Determine the IC50 value for this compound's inhibition of cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and G-protein independent signaling.

Objective: To determine if this compound induces β-arrestin recruitment to the KOR.

Materials:

-

Cell line co-expressing the kappa opioid receptor (often tagged, e.g., with a luciferase fragment) and β-arrestin (tagged with a complementary fragment).

-

Test compound (this compound) at various concentrations.

-

Substrate for the reporter system (e.g., coelenterazine for luciferase-based systems).

-

Luminometer or fluorescence plate reader.

Procedure:

-

Plate the engineered cells in a microplate.

-

Add varying concentrations of the test compound (this compound).

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the substrate for the reporter system.

-

Measure the resulting signal (e.g., luminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.

-

Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 and Emax for β-arrestin recruitment.

Experimental Workflow Visualization

The characterization of a compound's activity at the kappa opioid receptor typically follows a logical progression from initial binding studies to functional and downstream signaling assays.

Conclusion

While specific quantitative data for this compound's activity at the kappa opioid receptor remains elusive in the reviewed scientific literature, this guide provides a comprehensive framework for its potential evaluation. The detailed experimental protocols for radioligand binding, GTPγS binding, cAMP accumulation, and β-arrestin recruitment assays offer a clear path for researchers to determine the binding affinity, potency, and efficacy of any compound at the KOR. Understanding these parameters is crucial for drug development professionals seeking to design novel analgesics with improved side-effect profiles. The provided diagrams of the KOR signaling pathway and experimental workflow serve as valuable visual aids for comprehending the complex pharmacology of this important therapeutic target. Future research is warranted to fully elucidate the interaction of this compound with the kappa opioid receptor and to populate the presented data tables with empirical values.

References

The Benzomorphan Nucleus: A Technical Guide to a Versatile Opioid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzomorphan class of opioid analgesics represents a significant development in pain management, stemming from the systematic simplification of the morphine structure. By retaining the core pharmacophore responsible for opioid receptor interaction while eliminating complex ring systems, benzomorphans offer a versatile scaffold for developing potent analgesics with potentially improved side-effect profiles. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), pharmacological profiles, and key experimental methodologies associated with this important class of molecules.

Core Structure and Stereochemistry

The foundational structure of this class is the 2,6-methano-3-benzazocine ring system. The stereochemistry of the benzomorphan nucleus is a critical determinant of its pharmacological activity. Modifications at the nitrogen atom (N-3) and the phenolic hydroxyl group (C-8) have been extensively explored to modulate affinity and efficacy at the different opioid receptor subtypes (μ, δ, and κ).

Structure-Activity Relationships (SAR)

The pharmacological profile of benzomorphan derivatives is profoundly influenced by substitutions at two key positions:

-

The Nitrogen Substituent (N-3): The nature of the substituent on the basic nitrogen atom plays a pivotal role in determining the agonist versus antagonist activity and the selectivity for μ, δ, and κ opioid receptors. For instance, smaller alkyl groups like methyl often confer agonist properties, while larger groups such as cyclopropylmethyl or allyl can introduce antagonist activity. The incorporation of functional groups like amides or aromatic rings in the N-substituent can further refine receptor affinity and selectivity.

-

The Phenolic Hydroxyl Group (C-8): The presence of a phenolic hydroxyl group is generally crucial for high-affinity binding to opioid receptors. Shifting this group to other positions on the aromatic ring can significantly alter the binding profile and can even introduce activity at other targets, such as the NMDA receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo analgesic potency of key benzomorphan derivatives, providing a quantitative basis for comparing their pharmacological profiles.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Benzomorphan Derivatives

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| (-)-Pentazocine | 3.2[1] | 62[1] | 7.6[1] |

| (+)-Phenazocine | - | - | - |

| (-)-Phenazocine | - | - | - |

| Dezocine | 1.46 - 3.7 | 398.6 - 527 | 22.01 - 31.9 |

| Eptazocine | Antagonist | - | Agonist |

| LP1 | 0.83[2] | 29[2] | 110[2] |

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: In Vivo Analgesic Potency (ED50) of Selected Benzomorphan Derivatives

| Compound | Test | Route of Administration | ED50 (mg/kg) |

| Dezocine | Mouse Hot Plate | s.c. | 0.06 |

| Dezocine | Mouse Acetic Acid Writhing | s.c. | 0.2[3] |

| Dezocine | Mouse Formalin (Phase I) | s.c. | 0.4[3] |

| Dezocine | Mouse Formalin (Phase II) | s.c. | 0.4[3] |

| LP1 | Rat Tail-Flick | s.c. | 2.03[4] |

| IBNtxA | Mouse Tail-Flick (Radiant Heat) | s.c. | 0.34 - 0.48[5] |

| IBNtxA | Mouse Hot Plate | s.c. | 0.6[5] |

Key Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing a specific human opioid receptor subtype (e.g., CHO-hMOR, CHO-hKOR) or from rodent brain tissue. Tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.

-

Competitive Binding Incubation: A constant concentration of a specific radioligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U69593 for KOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (efficacy and potency) of a test compound as an agonist or antagonist at a G-protein coupled opioid receptor.

General Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the opioid receptor of interest.

-

Incubation: The membranes are incubated in an assay buffer containing a constant concentration of [35S]GTPγS, GDP, and varying concentrations of the test compound. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Filtration and Quantification: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is measured by scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist) for agonists. For antagonists, the ability to inhibit the effect of a known agonist is measured.

In Vivo Analgesic Assays

1. Hot Plate Test:

-

Principle: This test measures the response latency to a thermal stimulus, which is considered a supraspinally integrated response.

-

Procedure: A rodent is placed on a metal surface maintained at a constant temperature (typically 50-55°C). The latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage. The test compound is administered prior to the test, and the increase in response latency is indicative of analgesia.

2. Tail-Flick Test:

-

Principle: This test measures the latency of a spinal reflex to a thermal stimulus.

-

Procedure: A focused beam of radiant heat is applied to the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured. Alternatively, the tail can be immersed in hot water (typically 50-55°C). A cut-off time (e.g., 15-20 seconds) is employed. An increase in tail-flick latency after drug administration indicates an analgesic effect.

Visualizing Molecular Mechanisms and Workflows

Opioid Receptor Signaling Cascade

The binding of a benzomorphan agonist to a μ- or κ-opioid receptor initiates a G-protein-mediated signaling cascade. This involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the modulation of ion channels, which ultimately results in a decrease in neuronal excitability and the analgesic effect. Some signaling can also proceed through a β-arrestin pathway.

References

- 1. Opioid Modulation of Extracellular Signal-Regulated Protein Kinase Activity Is Ras-Dependent and Involves Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Characterization of Dezocine, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

Tonazocine's Enigmatic Dance with the Mu-Opioid Receptor: A Technical Guide to its Partial Agonist Effects

For Immediate Release

This technical guide delves into the partial agonist effects of tonazocine at the mu-opioid receptor (MOR), a subject of significant interest to researchers, scientists, and drug development professionals. While specific quantitative data for this compound is sparse in publicly available literature, this document provides a comprehensive framework for understanding its interaction by examining the broader class of benzomorphan opioids and detailing the essential experimental protocols used to characterize such compounds.

This compound, a benzomorphan derivative, is characterized as a mixed agonist-antagonist at the mu-opioid receptor.[1] This dualistic nature implies that it can elicit a submaximal response compared to full agonists while also competitively inhibiting the binding and action of other mu-opioid agonists. The balance between agonist and antagonist properties is a key determinant of a compound's therapeutic potential and side-effect profile.[1]

Quantitative Analysis of Mu-Opioid Receptor Interaction

Due to the limited availability of specific binding and functional data for this compound, we present representative data for pentazocine, a structurally related and well-characterized benzomorphan partial agonist, to illustrate the typical pharmacological profile.

Table 1: Radioligand Binding Affinity of Pentazocine at the Human Mu-Opioid Receptor

| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Pentazocine | [³H]-DAMGO | Recombinant human MOR in membranes | >100 |

Table 2: In Vitro Functional Activity of Opioid Ligands at the Mu-Opioid Receptor

| Compound | Assay | System | Parameter | Value (relative to DAMGO) | Reference |

| Pentazocine | GTPγS Binding | Mouse brainstem membranes | Efficacy | Partial Agonist | |

| DAMGO | GTPγS Binding | Mouse brainstem membranes | Efficacy | Full Agonist | |

| Morphine | cAMP Assay | - | Efficacy | Partial Agonist |

Experimental Protocols

The characterization of a compound like this compound at the mu-opioid receptor involves a battery of in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the mu-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the human mu-opioid receptor.

-

Radioligand (e.g., [³H]-DAMGO, a potent mu-opioid agonist).

-

Test compound (this compound).

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., naloxone).

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which an agonist promotes the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor, providing a measure of agonist efficacy.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins via the mu-opioid receptor.

Materials:

-

Membrane preparations containing the mu-opioid receptor and associated G-proteins.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (this compound).

-

Reference full agonist (e.g., DAMGO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of the test compound or reference agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data are analyzed to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ of the test compound is typically expressed as a percentage of the maximal effect produced by a full agonist.

cAMP Inhibition Assay

Activation of the Gi/o-coupled mu-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

Whole cells expressing the mu-opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP assay kit (e.g., based on HTRF or ELISA).

Procedure:

-

Pre-treat cells with varying concentrations of the test compound.

-

Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

The inhibitory effect of the test compound is determined by the reduction in forskolin-stimulated cAMP levels.

In Vivo Analgesia Assay: Tail-Flick Test

This assay assesses the analgesic properties of a compound in animal models by measuring the latency to a nociceptive response.

Objective: To evaluate the antinociceptive effects of this compound in vivo.

Materials:

-

Rodents (e.g., mice or rats).

-

Tail-flick apparatus with a radiant heat source.

-

Test compound (this compound).

-

Vehicle control.

Procedure:

-

Administer the test compound or vehicle to the animals.

-

At predetermined time points, place the animal's tail in the path of a focused beam of radiant heat.

-

Measure the time it takes for the animal to flick its tail away from the heat source (tail-flick latency).

-

A cut-off time is established to prevent tissue damage.

-

An increase in the tail-flick latency compared to the vehicle-treated group indicates an analgesic effect.

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow.

Figure 1: Mu-Opioid Receptor Signaling Pathway.

Figure 2: [³⁵S]GTPγS Binding Assay Workflow.

References

In Vitro Characterization of Tonazocine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonazocine (WIN-42,156) is a benzomorphan derivative that has been investigated for its analgesic properties. As a compound with a mixed agonist-antagonist profile at opioid receptors, its in vitro characterization is crucial for understanding its mechanism of action, potency, and potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its receptor binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in opioid pharmacology and drug development.

Receptor Binding Affinity of this compound

Table 1: Receptor Binding Affinity (Ki) of this compound

| Opioid Receptor Subtype | Radioligand | Test System | Ki (nM) | Reference |

| Mu (µ) | [³H]-DAMGO | Recombinant human MOR | Data Not Available | |

| Delta (δ) | [³H]-Naltrindole | Recombinant human DOR | Data Not Available | |

| Kappa (κ) | [³H]-U69,593 | Recombinant human KOR | Data Not Available |

Note: Specific Ki values for this compound are not currently available in the cited literature. The table structure is provided for future data integration.

Functional Activity of this compound

The functional activity of this compound at opioid receptors determines whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response). In vitro studies have qualitatively described this compound as a partial agonist at both the µ- and δ-opioid receptors, behaving more like an antagonist at the former and an agonist at the latter.[2] There is also evidence to suggest that it may bind to and activate the κ-opioid receptor.[2]

Functional assays such as GTPγS binding and cAMP accumulation assays are used to quantify the potency (EC50 or IC50) and efficacy (Emax) of a compound.

Table 2: Functional Activity (EC50/IC50) of this compound

| Opioid Receptor Subtype | Assay Type | Parameter | Value (nM) | Emax (%) | Reference |

| Mu (µ) | GTPγS Binding | EC50 | Data Not Available | Data Not Available | |

| cAMP Inhibition | IC50 | Data Not Available | Data Not Available | ||

| Delta (δ) | GTPγS Binding | EC50 | Data Not Available | Data Not Available | |

| cAMP Inhibition | IC50 | Data Not Available | Data Not Available | ||

| Kappa (κ) | GTPγS Binding | EC50 | Data Not Available | Data Not Available | |

| cAMP Inhibition | IC50 | Data Not Available | Data Not Available |

Note: Specific EC50, IC50, and Emax values for this compound are not currently available in the cited literature. The table structure is provided for future data integration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for the key assays used to characterize the pharmacology of opioid receptor ligands.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors).

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for µ, [³H]-naltrindole for δ, or [³H]-U69,593 for κ) with varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.

Experimental Workflow: GTPγS Binding Assay

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest.

-

Assay Setup: In a 96-well plate, pre-incubate the membranes with GDP and varying concentrations of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

-

Data Analysis: Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal stimulation) from the dose-response curve.

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, following the activation of Gi/o-coupled opioid receptors.

Experimental Workflow: cAMP Accumulation Assay

References

Lack of Publicly Available Data Limits Comprehensive Report on Tonazocine

A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of detailed information regarding the solubility and stability of tonazocine, an opioid analgesic from the benzomorphan class. This lack of data precludes the creation of an in-depth technical guide as requested.

This compound (also known as WIN-42,156) was investigated in phase II clinical trials for the management of postoperative pain.[1] Despite its progression in clinical development, it was never marketed, and detailed physicochemical data, including specific solubility and stability profiles, do not appear to be available in the public domain.[1]

It is crucial to distinguish this compound from the commonly known antibiotic combination "Tazocin," which contains piperacillin and tazobactam. The search for information on "this compound" often leads to results for "Tazocin," a completely unrelated pharmaceutical product.

While some patent documents list "this compound Mesylate" as a potential active ingredient for various oral delivery formulations, they do not provide specific quantitative data on its solubility in different solvents or its stability under various environmental conditions (e.g., pH, temperature, light).[2][3]

General information available for this compound is limited to its chemical identity and pharmacological profile.

Chemical Information:

-

IUPAC Name: 1-[(2S,6R,11S)-8-hydroxy-3,6,11-trimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-yl]octan-3-one[1]

-

Chemical Formula: C₂₃H₃₅NO₂[1]

-

Molar Mass: 357.538 g·mol⁻¹[1]

Pharmacological Profile: this compound is characterized as a partial agonist at both the mu- and delta-opioid receptors.[1] It was noted for having a potentially better side-effect profile than other opioids, with less impact on the cardiovascular and respiratory systems.[1]

Due to the absence of specific quantitative data, the requested tables summarizing solubility and stability, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be generated. Further investigation into non-public archives or direct inquiry with the original developing company, Sterling Winthrop, would likely be necessary to obtain the detailed technical data required for the requested guide.

References

Methodological & Application

Tonazocine: Experimental Protocols for Preclinical Analgesia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonazocine (WIN 42156) is a benzomorphan derivative with a mixed agonist-antagonist opioid receptor profile. It progressed to Phase II clinical trials for the management of postoperative pain, demonstrating analgesic efficacy comparable to morphine, with a relative potency indicating that 3.2 mg of this compound is equivalent to 10 mg of morphine.[1] Preclinical studies have characterized this compound as a potent antinociceptive agent. This document provides detailed experimental protocols for evaluating the analgesic properties of this compound in established preclinical models of pain.

Mechanism of Action

This compound's analgesic effect is mediated through its interaction with multiple opioid receptors. It acts as a partial agonist at both the mu (µ) and delta (δ) opioid receptors.[2] Additionally, it is suggested to have activity at the kappa (κ) opioid receptor, which may contribute to certain side effects such as hallucinations.[2] In vitro studies have shown that this compound possesses both agonist and antagonist properties at µ-receptors and agonist properties at δ-receptors. The antagonist properties of this compound are more pronounced than its agonist properties when compared to the related compound zenazocine.[2]

Below is a diagram illustrating the proposed signaling pathway for this compound's analgesic action.

Quantitative Data

Due to the limited availability of public preclinical data for this compound, the following tables include information on the related benzomorphan analgesic, pentazocine, to provide a comparative context for receptor binding affinities.

Table 1: Receptor Binding Affinity of Pentazocine

| Receptor | Kᵢ (nM) |

| Mu (µ) | >100 |

Data for pentazocine, a structurally related mixed agonist-antagonist opioid.

Table 2: Antinociceptive Activity of this compound

| Assay | Species | Route of Administration | ED₅₀ (mg/kg) |

| Acetic Acid-Induced Writhing | Mouse | Subcutaneous (s.c.) | Data not available |

| Phenylquinone-Induced Writhing | Mouse | Subcutaneous (s.c.) | Data not available |

| Tail-Flick Test (as antagonist) | Rat | Not specified | Active as antagonist[2] |

Specific ED₅₀ values from the primary literature are not publicly available. The available information indicates antinociceptive activity in writhing tests and antagonist activity in the rat tail flick test.[2]

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | T½ (half-life) | Cl (Clearance) | Vd (Volume of distribution) |

| Rat | Not available | Data not available | Data not available | Data not available |

| Mouse | Not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for standard preclinical analgesia models that can be utilized to evaluate the efficacy of this compound.

Hot Plate Test

This model assesses the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.

Experimental Workflow:

Protocol:

-

Animals: Male Swiss-Webster mice (20-25 g) or male Sprague-Dawley rats (200-250 g).

-

Apparatus: A hot plate analgesia meter with the surface temperature maintained at 55 ± 0.5°C.

-

Procedure: a. Acclimatize the animals to the testing room for at least 60 minutes before the experiment. b. Determine the baseline response latency by placing each animal on the hot plate and starting a timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time of 30-60 seconds is employed to prevent tissue damage. c. Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, oral). d. At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is calculated as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

This model also measures the response to a thermal stimulus and is useful for assessing spinally mediated analgesia.

Experimental Workflow:

Protocol:

-

Animals: Male Swiss-Webster mice (20-25 g) or male Sprague-Dawley rats (200-250 g).

-

Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

-

Procedure: a. Acclimatize the animals to the testing environment and gently restrain them in a suitable holder, allowing the tail to be exposed. b. Measure the baseline tail-flick latency by applying the radiant heat source to the ventral surface of the tail (approximately 3-4 cm from the tip) and recording the time taken for the animal to flick its tail away from the heat. A cut-off time of 10-15 seconds is set to prevent tissue damage. c. Administer this compound or vehicle control. d. Measure the tail-flick latency at various time points post-administration.

-

Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to evaluate peripherally and centrally acting analgesics.

Experimental Workflow:

Protocol:

-

Animals: Male Swiss-Webster mice (20-25 g).

-

Reagents: 0.6% (v/v) acetic acid solution in saline.

-

Procedure: a. Acclimatize the mice to individual observation chambers for at least 60 minutes. b. Administer this compound or vehicle control, typically 30 minutes before the acetic acid injection. c. Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg). d. Immediately after the acetic acid injection, place the mouse back in the observation chamber and start a timer. e. Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Conclusion

This compound is a potent analgesic with a complex opioid receptor profile. The experimental protocols detailed in this document provide a framework for the preclinical evaluation of its antinociceptive properties. Further investigation is warranted to fully elucidate its preclinical pharmacokinetic and pharmacodynamic profile to better understand its therapeutic potential.

References

Application Notes and Protocols for In Vivo Studies of Opioid Modulators in Rodent Models: A Case Study with Pentazocine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview of the in vivo evaluation of mixed agonist-antagonist opioids, using Pentazocine as a representative agent, in various rodent models of nociception. The following sections detail the pharmacological background, experimental protocols, and expected outcomes based on preclinical studies. Pentazocine is known to act as an opioid analgesic, with its effects mediated through interactions with multiple opioid receptors, primarily the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR).[1][2][3][4] Understanding its complex pharmacology is crucial for the development of novel analgesics with improved side-effect profiles.

Pharmacological Profile of Pentazocine

Pentazocine is a benzomorphan derivative with a well-characterized mixed agonist-antagonist profile at opioid receptors. In vitro binding assays have shown that (-)-pentazocine has a higher affinity for KOR and MOR compared to the delta-opioid receptor.[3] Its analgesic effects are believed to be mediated by its partial agonist activity at MOR and full agonist activity at KOR.[1]

Quantitative Data from In Vivo Rodent Studies

The antinociceptive effects of Pentazocine have been quantified in various rodent models. The tables below summarize key quantitative data from these studies.

Table 1: Antinociceptive Effects of Pentazocine in Mice

| Test | Mouse Strain | Route of Administration | ED50 (mg/kg) or Effective Dose | Antagonist | Effect of Antagonist |

| Hot-plate Test | Not Specified | Intracerebroventricular (i.c.v.) | Biphasic response | β-FNA (mu antagonist) | Antagonized initial response |

| Hot-plate Test | Not Specified | i.c.v. | Biphasic response | nor-BNI (kappa antagonist) | Antagonized delayed response |

| Writhing Test | MOP-KO mice | Subcutaneous (s.c.) | 10 mg/kg | nor-BNI | Abolished visceral chemical antinociception |

| Tail-flick Test | Not Specified | Not Specified | Not Specified | nor-BNI | Antagonized antinociceptive effects |

| Hot-plate Test | Not Specified | Not Specified | Not Specified | β-funaltrexamine | Antagonized antinociceptive effects |

Table 2: Receptor Involvement in Pentazocine-Induced Antinociception

| Nociceptive Stimulus | Primary Receptor Involved | Evidence |

| Thermal (Hot-plate, Tail-flick) | Mu-Opioid Receptor (MOR) | Abolished in MOP-KO mice[1][3] |

| Mechanical (Hind-paw pressure) | Mu-Opioid Receptor (MOR) | Abolished in MOP-KO mice[1][3] |

| Somatic Chemical (Formalin test) | Mu-Opioid Receptor (MOR) | Abolished in MOP-KO mice[1][3] |

| Visceral Chemical (Writhing test) | Kappa-Opioid Receptor (KOR) | Retained in MOP-KO mice and blocked by nor-BNI[1][3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the study of other opioid modulators.

Animals

-

Species: Mice (e.g., C57BL/6, CD-1, MOP-KO) and Rats (e.g., Sprague-Dawley, Wistar).[5][6]

-

Sex: Both male and female rodents should be used, as sex differences in the antinociceptive effects of opioids have been reported.[1]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

Drug Administration

-

Routes of Administration:

-

Vehicle: The choice of vehicle should be based on the solubility of the test compound and should be tested alone as a control.

Nociceptive Assays

This test measures the response latency to a thermal stimulus.

-

Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant level (e.g., 51 ± 0.5°C or 55 ± 0.1°C).[2][8]

-

Procedure:

-

Acclimatize the animal to the testing room.

-

Gently place the animal on the heated surface of the hot plate.

-

Start a timer and observe the animal for signs of nociception (e.g., licking, jumping).

-

Record the latency to the first sign of nociception.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Administer the test compound and repeat the measurement at specified time points.

-

This assay measures the latency to withdraw the tail from a noxious heat source.

-

Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

-

Procedure:

-

Gently restrain the animal.

-

Position the tail over the light source.

-

Activate the light source and start a timer.

-

The timer stops automatically when the animal flicks its tail.

-

Record the latency.

-

A cut-off time is employed to prevent injury.

-

Administer the drug and re-test at various intervals.

-

This test is a model of visceral pain.[1][9]

-

Procedure:

-

Administer the test compound.

-

After a predetermined time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.

-

Immediately place the animal in an observation chamber.

-

Count the number of "writhes" (a specific stretching posture) over a set period (e.g., 20 minutes).

-

A reduction in the number of writhes compared to the vehicle control group indicates antinociception.

-

This test models both acute and tonic pain.[9][10]

-

Procedure:

-

Administer the test compound.

-

After a set time, inject a small volume of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.

-

Place the animal in an observation chamber.

-

Record the amount of time the animal spends licking or biting the injected paw.

-

The pain response occurs in two phases: an early, acute phase (0-5 minutes post-injection) and a late, tonic phase (15-30 minutes post-injection).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of Pentazocine and a typical experimental workflow for assessing its antinociceptive effects.

Caption: Proposed signaling pathway for Pentazocine-mediated analgesia.

Caption: General experimental workflow for in vivo antinociceptive studies.

References

- 1. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen facilitates and the kappa and mu opioid receptors mediate antinociception produced by intrathecal (−)-pentazocine in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Antinociceptive action of tizanidine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kappa-opioid receptor-mediated antinociception in the rat. II. Supraspinal in addition to spinal sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-Vivo Models for Management of Pain [scirp.org]

- 9. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: Tonazocine Radioligand Binding Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonazocine is a benzomorphan opioid with mixed agonist-antagonist properties, showing a notable affinity for the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor (GPCR) involved in various physiological processes, including analgesia, diuresis, and mood regulation. Consequently, it is a significant target for the development of novel therapeutics. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the KOR. This assay is fundamental in pharmacological research for characterizing the interaction of novel compounds with their intended receptor targets.

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[1] In a competitive binding assay, an unlabeled compound (the "competitor," e.g., this compound) competes with a radiolabeled ligand for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand, the inhibitory constant (Ki) of the competitor can be determined, providing a measure of its binding affinity.

Data Presentation

The following table summarizes representative binding affinities of various opioid ligands at the kappa opioid receptor, providing a comparative context for interpreting experimental results for this compound.

| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Reference |

| Bremazocine | [3H]Bremazocine | R1.1 Murine Lymphoma Cells | <1 | - | [2] |

| U-50,488 | [3H]Bremazocine | R1.1 Murine Lymphoma Cells | <1 | - | [2] |

| Dynorphin A | [3H]Bremazocine | R1.1 Murine Lymphoma Cells | <1 | - | [2] |

| (-)-Pentazocine | - | KOR via Gαz signaling | - | 7.3 | [1] |

| R-methadone | - | mu1, mu2, delta, and kappa receptors | - | low affinity | [3] |

| S-methadone | - | mu1, mu2, delta, and kappa receptors | - | low affinity | [3] |

| Morphine | - | mu1, mu2, delta, and kappa receptors | - | low affinity | [3] |

Experimental Protocols

This protocol describes a competitive radioligand binding assay using [3H]U-69593, a selective KOR agonist, as the radioligand and membrane preparations from guinea pig brain as the receptor source.

Materials and Reagents

-

Radioligand: [3H]U-69593 (specific activity ~40-60 Ci/mmol)

-

Receptor Source: Guinea pig brains

-

Unlabeled Ligands: this compound, U-69593 (for non-specific binding), and other test compounds

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

-

Reagents for Protein Assay: Bradford or BCA protein assay kit

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)

-

Equipment:

-

Homogenizer (Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge and ultracentrifuge

-

96-well plates

-

Cell harvester

-

Liquid scintillation counter

-

Water bath or incubator

-

Membrane Preparation from Guinea Pig Brain

-

Euthanize guinea pigs and immediately dissect the brains on ice.

-

Homogenize the brain tissue in 10 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh, ice-cold Homogenization Buffer and centrifuge again at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Aliquot the membrane preparation and store at -80°C until use.

Competition Radioligand Binding Assay Protocol

-

Assay Setup: In a 96-well plate, prepare the following in triplicate:

-

Total Binding: 50 µL of Assay Buffer.

-

Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled U-69593 (e.g., 10 µM final concentration).

-

Competition: 50 µL of varying concentrations of this compound or other test compounds (e.g., 10 concentrations ranging from 0.1 nM to 10 µM).

-

-